1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-15(5)14-9/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOVUWVFNUQHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyrazole derivatives. One common method involves the reaction of 1-methyl-4-cyanopyrazole with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent such as toluene or dioxane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions can also be employed to ensure consistent product quality.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl or vinyl halides.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding pyrazole oxide or reduction to yield the corresponding amine derivative.
Substitution Reactions: The boronic acid moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Common bases include potassium carbonate and cesium carbonate.
Solvents: Toluene, dioxane, and water are frequently used solvents.
Major Products Formed:
Biphenyl Derivatives: In Suzuki-Miyaura cross-coupling reactions, the major products are biphenyl derivatives.
Oxidation Products: Oxidation reactions yield pyrazole oxides.
Amine Derivatives: Reduction reactions produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-methylpyrazole with boronic acid derivatives under specific conditions to yield the desired product. Characterization of the compound is usually performed using techniques such as NMR spectroscopy (both and ), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.
Example Synthesis Procedure
- Reagents : 1-methylpyrazole, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, carbonitrile source.
- Conditions : The reaction is generally conducted in a solvent such as dichloromethane or dimethylformamide at elevated temperatures.
- Characterization : The final product is purified via column chromatography and characterized using NMR and MS.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its pyrazole moiety, which is known for various biological activities. It has been investigated for:
- Anticancer Activity : Recent studies have shown that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) through mechanisms that may involve apoptosis induction or cell cycle arrest .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Material Science
The boronate ester functionality in this compound makes it useful in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced polymers with tailored properties. Its ability to participate in cross-coupling reactions allows for the development of novel materials with enhanced mechanical and thermal properties .
Agrochemicals
There is growing interest in the application of this compound in agrochemicals:
- Pesticides : The unique structural attributes may lead to the development of new pesticides that are more effective against specific pests while being less harmful to non-target organisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells with IC50 values in the low micromolar range .
Case Study 2: Material Development
In another study focusing on polymer synthesis, researchers incorporated boronic esters into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials demonstrated improved performance compared to traditional polymers used in similar applications .
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers in the Pyrazole Series
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-5-Carbonitrile
- Molecular Formula : C₁₁H₁₆BN₃O₂ (same as target compound).
- CAS Number : 2197909-49-0 .
- Key Differences :
- Boronate ester at position 4 vs. 3.
- Nitrile group at position 5 vs. 4.
- Impact : Altered steric and electronic properties affect reactivity in cross-coupling reactions. For example, the position of the boronate ester influences accessibility to catalytic sites in palladium-mediated couplings .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-4-Carbonitrile
Pyrazole Derivatives with Varied Substituents
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
- Molecular Formula : C₁₀H₁₇BN₂O₂.
- CAS Number : 761446-44-0 .
- Key Differences : Lacks the nitrile group.
- Applications: Primarily used as a pesticide or pharmaceutical intermediate. The absence of the nitrile reduces its utility in forming carbon-carbon bonds via cyano-group participation .
1-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Indazole-5-Carbonitrile
Boronate Esters in Heterocyclic Systems
Suzuki-Miyaura Cross-Coupling Performance
- Target Compound : Demonstrated in the synthesis of bromodomain inhibitors (e.g., compound 28–36 in ) using Pd(dppf)Cl₂ as a catalyst. Yields depend on steric hindrance from the methyl and tetramethyl-dioxaborolane groups .
- Comparison with Indazole Analogs : Indazole derivatives () show higher reaction efficiency due to reduced steric bulk, achieving >80% yields in aryl-aryl couplings .
Research Findings and Data Tables
Physical Properties Comparison
| Property | Target Compound | 1-Methyl-4-Boronate-Pyrazole | 3-Boronate-Indazole-5-CN |
|---|---|---|---|
| Molecular Weight | 233.07 | 208.07 | 279.12 |
| Purity (%) | 97–98 | 95 | 95 |
| Melting Point | N/A | N/A | >300°C (similar nitrile derivatives) |
Biological Activity
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is a novel compound characterized by its unique structure and potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties including anti-inflammatory, antifungal, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
The chemical formula for this compound is with a molecular weight of 208.07 g/mol. It features a boron-containing dioxaborolane moiety which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C10H17BN2O2 |
| Molecular Weight | 208.07 g/mol |
| CAS Number | 761446-44-0 |
| Purity | >98% (GC) |
Antifungal Activity
Recent studies have indicated that compounds in the pyrazole family exhibit significant antifungal properties. For instance, a related compound demonstrated higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides such as boscalid . The mechanism of action is believed to involve disruption of fungal cell wall integrity and inhibition of key metabolic pathways.
Antibacterial Activity
Pyrazoles have also been noted for their antibacterial effects. The structural characteristics of this compound suggest potential interactions with bacterial enzymes or receptors that could inhibit bacterial growth. A comparative study showed that modifications in the pyrazole structure can lead to variations in antibacterial potency .
Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory properties. Compounds similar to 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles often correlates with their structural features. The presence of the dioxaborolane moiety in this compound enhances its lipophilicity and stability. Studies employing quantitative structure–activity relationship (QSAR) models have shown that specific substitutions at the pyrazole ring can significantly influence biological activity .
Case Studies
Case Study 1: Antifungal Efficacy
In a recent experiment assessing the antifungal efficacy of various pyrazoles against Fusarium species, it was found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of established antifungals . This indicates a promising avenue for agricultural applications.
Case Study 2: Inhibition of Inflammatory Pathways
A study evaluating the anti-inflammatory effects of related pyrazole compounds demonstrated that they reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results suggest that modifications similar to those found in 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could enhance these effects further .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). A typical procedure includes:
- Reacting a pyrazole boronic ester precursor with a carbonitrile-containing moiety.
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under inert atmospheres (N₂/Ar).
- Solvents like dichloromethane or ethanol, with heating (50–80°C) and purification via silica gel chromatography .
- Critical parameters: stoichiometric control of azido reagents (e.g., trimethylsilyl azide) and acid catalysts (e.g., trifluoroacetic acid) .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
Key methods include:
- ¹H/¹³C NMR : Pyrazole protons (δ 7.54, s, 1H; δ 7.20, dd, 4H) and boronate carbons (δ 29.5–32.0) confirm substitution patterns .
- IR Spectroscopy : Nitrile stretch (2231 cm⁻¹) and boronate B-O vibrations (1349 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 [M]⁺) validate molecular weight .
Q. What precautions are necessary for handling due to its sensitivity?
- Moisture-sensitive boronate ester : Store under inert gas (N₂/Ar) at –20°C.
- Reactivity of nitrile group : Avoid strong acids/bases to prevent hydrolysis.
- Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-free manipulations .
Advanced Questions
Q. How can computational chemistry aid in understanding its reactivity?
- DFT calculations (B3LYP/6-31G*) model charge distribution, revealing electron-deficient boronate and nitrile groups as key reactive sites .
- Molecular docking predicts interactions with enzyme active sites (e.g., kinase inhibitors), guiding medicinal chemistry optimizations .
Q. What strategies resolve contradictions in reported reaction yields?
- Systematic screening : Vary catalysts (Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures.
- Mechanistic studies : Use kinetic isotope effects (KIEs) or in-situ NMR to identify rate-limiting steps (e.g., transmetallation in Suzuki couplings) .
- Crystallographic validation : X-ray structures resolve ambiguities in regioselectivity (e.g., boronate vs. nitrile reactivity) .
Q. How to design experiments to probe catalytic borylation mechanisms?
- Isotopic labeling : Use deuterated substrates to track C-H activation steps.
- Kinetic profiling : Monitor intermediates via LC-MS or stopped-flow spectroscopy.
- Competition experiments : Compare reactivity of substituted pyrazoles to map steric/electronic effects .
Q. How to analyze its electronic structure via DFT calculations?
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., boronate-π interactions).
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reaction design .
Applications in Research
Q. What are its roles in medicinal chemistry and drug discovery?
- Enzyme inhibition : Acts as a reversible covalent inhibitor (e.g., targeting proteases via boronate warheads).
- Bioconjugation : Links to fluorescent tags or biologics via nitrile-azide "click" chemistry .
- Structure-activity relationship (SAR) studies : Modifications at the pyrazole or boronate groups enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
